Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
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Overview
Description
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a heterocyclic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a quinoline ring attached to a propanoate moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a complex compound with a quinoline ring structure The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Compounds with a quinoline structure are known to interact with various biochemical pathways, influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has diverse applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
2H-pyrano[3,2-g]quinolin-2-ones: These derivatives are known for their anticoagulant activity and are structurally related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate.
Quinoline derivatives: Various quinoline derivatives, such as those containing pyrrolidinyl or phenanthrenyl groups, show comparable antimicrobial activities.
Uniqueness: this compound is unique due to its specific combination of the quinoline ring and the propanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-oxo-3-quinolin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFCFGNBCDGIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366308 |
Source
|
Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13119-76-1 |
Source
|
Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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